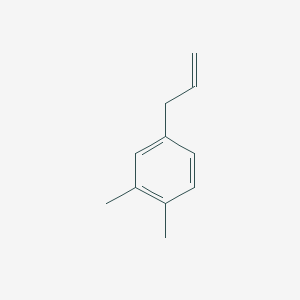

3-(3,4-Dimethylphenyl)-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

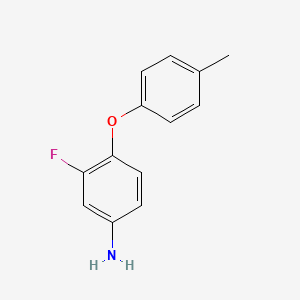

3-(3,4-Dimethylphenyl)-1-propene, also known as 3,4-dimethylphenylprop-1-ene or 3,4-dimethylphenylpropene, is an organic compound belonging to the class of alkenes. It is a colorless liquid with a sweet, pungent odor. It is used in the synthesis of various pharmaceuticals and other organic compounds. It has been studied extensively in scientific research due to its ability to form polymers, its low toxicity, and its potential applications in the fields of medicine, biochemistry, and pharmacology.

科学的研究の応用

Catalytic Applications

Selective Dimerization Reactions : 3-(3,4-Dimethylphenyl)-1-propene, as a propene derivative, can be involved in selective dimerization reactions catalyzed by nickel and tungsten complexes. These reactions produce significant yields of dimethylbutenes, indicating the potential use of this compound in industrial applications for producing various hydrocarbons (Eberhardt & Griffin, 1970); (Olivier & Laurent-Gérot, 1999).

Copolymerization and Polymerization : The compound participates in copolymerization and polymerization reactions, particularly in the presence of palladium and zirconocene catalysts. These processes are essential for creating various polymeric materials with unique properties (Meier et al., 2003); (Voegelé, Troll, & Rieger, 2002).

Chemical Synthesis and Modification

Formation of Complex Compounds : this compound can form various complex compounds, serving as a precursor or intermediate in the synthesis of diverse chemical entities. This versatility highlights its potential in organic synthesis and materials science (Toda, Tanaka, & Mak, 1985); (Percec & Wang, 1990).

Role in Luminescence Sensing : Some studies highlight its role in the formation of metal-organic frameworks, which are useful in luminescence sensing applications. This indicates its potential in the development of sensitive detection systems for various chemical substances (Shi et al., 2015).

Environmental and Sustainable Chemistry

- Green Chemistry Applications : this compound is involved in green chemistry applications, such as the deoxydehydration of diols to produce bio-propene, demonstrating its potential in environmentally sustainable chemical processes (Scioli et al., 2020).

生化学分析

Biochemical Properties

3-(3,4-Dimethylphenyl)-1-propene plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to influence the function of cells by modulating the activity of signaling molecules such as kinases and phosphatases. Additionally, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Furthermore, this compound can influence gene expression by binding to transcription factors and modifying their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, which may have different biological activities. The temporal effects also include changes in the compound’s ability to modulate enzyme activity and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can cause cellular damage and disrupt normal physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These pathways involve the oxidation and reduction of the compound, leading to the formation of various metabolites. The interaction with enzymes and cofactors in these pathways can affect metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are critical for its biological activity and its ability to modulate cellular processes .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization within subcellular structures can influence the compound’s interactions with enzymes and other biomolecules, thereby modulating its biological effects .

特性

IUPAC Name |

1,2-dimethyl-4-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-4-5-11-7-6-9(2)10(3)8-11/h4,6-8H,1,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSAWXFUQFSLNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600126 |

Source

|

| Record name | 1,2-Dimethyl-4-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42918-23-0 |

Source

|

| Record name | 1,2-Dimethyl-4-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1357504.png)

![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)

![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)

![7-Chloroimidazo[1,2-a]pyridine](/img/structure/B1357548.png)

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)